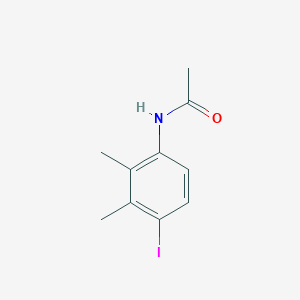

N-(4-iodo-2,3-dimethylphenyl)acetamide

Descripción

N-(4-iodo-2,3-dimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with iodine at the para (4th) position and methyl groups at the ortho (2nd) and meta (3rd) positions. The iodine atom contributes to its high molecular weight (319.18 g/mol) and distinct electronic properties due to its electron-withdrawing inductive effect. This compound is structurally related to pharmacologically active acetamides but lacks explicit documentation of its specific applications in the provided evidence. Its synthesis likely involves acetylation of the corresponding aniline precursor, followed by iodination and methylation steps .

Propiedades

IUPAC Name |

N-(4-iodo-2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHFFADNBCKFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2,3-dimethylphenyl)acetamide typically involves the iodination of 2,3-dimethylaniline followed by acetylation. The reaction conditions for iodination often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The acetylation step involves reacting the iodinated product with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-iodo-2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the phenyl ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2,3-dimethylphenyl)acetamide, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

N-(4-iodo-2,3-dimethylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its iodine substituent enhances its reactivity, making it suitable for various chemical transformations. Common reactions include:

- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide, leading to derivatives like N-(4-azido-2,3-dimethylphenyl)acetamide.

- Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, facilitating the formation of different functional groups.

Biological Research

Enzyme Inhibition Studies

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the iodine atom. This interaction can lead to enzyme inhibition or protein modification. Notably:

- Mechanism of Action : The iodine atom enhances binding affinity through halogen bonding, potentially inhibiting enzyme activity by blocking substrate access at the active site. This property is valuable in biochemical studies aimed at understanding enzyme kinetics and inhibition mechanisms .

Industrial Applications

Production of Specialty Chemicals

In industrial contexts, this compound may be utilized in the production of specialty chemicals, including dyes and pigments. Its ability to undergo various chemical reactions allows it to serve as a precursor in synthesizing compounds with specific properties tailored for industrial applications.

-

Enzyme Inhibition Research

A study explored the effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory effects on target enzymes, suggesting potential therapeutic applications in drug design. -

Synthesis of Complex Molecules

Researchers utilized this compound as a building block in synthesizing novel compounds for pharmaceutical applications. The compound's reactivity allowed for efficient coupling reactions that led to the formation of biologically active molecules.

Mecanismo De Acción

The mechanism of action of N-(4-iodo-2,3-dimethylphenyl)acetamide involves its ability to interact with biological molecules through its iodine atom. This interaction can lead to the inhibition of enzymes or modification of proteins. The compound may target specific molecular pathways, depending on its structure and the functional groups present.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Acetamides

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Substituents: Chloro (Cl), nitro (NO₂), methylsulfonyl (SO₂CH₃).

- Molecular Weight : 332.75 g/mol.

- Key Differences: The nitro and sulfonyl groups enhance reactivity, making this compound a precursor for sulfur-containing heterocycles.

N-(5-Fluoro-2-iodophenyl)acetamide ()

Methyl-Substituted Acetamides

N-(2,3-Dimethylphenyl)acetamide Derivatives ()

- Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).

- Substituents : Chloro, methoxy, and ethyl groups.

- Applications : Herbicides.

- Key Differences : The absence of iodine and presence of methoxy/ethyl groups in alachlor enhance hydrophobicity, favoring agricultural use. The iodine in the target compound may hinder soil mobility due to higher molecular weight .

Iodo-Substituted Acetamides in Psychoactive Substances

N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide (25I-NBOMe) ()

Hydroxy and Amino-Substituted Acetamides

N-(3-Amino-4-methoxyphenyl)acetamide ()

- Substituents: Amino (NH₂) at 3rd position, methoxy (OCH₃) at 4th.

- Molecular Weight : 180.20 g/mol.

- Key Differences: The amino group enables hydrogen bonding, improving aqueous solubility compared to the hydrophobic iodine substituent in the target compound .

Structural and Functional Analysis Table

Research Findings and Implications

Actividad Biológica

N-(4-iodo-2,3-dimethylphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an iodine atom and two methyl groups at the 2 and 3 positions, along with an acetamide functional group. The presence of iodine is significant as it can enhance the compound's binding affinity to biological targets through halogen bonding, while the acetamide group facilitates hydrogen bonding interactions with proteins or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . The iodine substitution is believed to enhance its antibacterial efficacy against various pathogens. A comparative study showed that compounds with similar structures demonstrated varying degrees of antimicrobial activity, suggesting the importance of substituent positioning on the phenyl ring .

| Compound | Antibacterial Activity (IC50 μM) |

|---|---|

| This compound | 0.5–1.0 |

| N-(4-bromo-2,3-dimethylphenyl)acetamide | 1.2–1.5 |

| N-(4-chloro-2,3-dimethylphenyl)acetamide | 1.0–1.3 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown anticancer activity in various studies. A recent investigation into its mechanism revealed that the compound can induce apoptosis in cancer cells by activating specific apoptotic pathways. For instance, it was reported that this compound significantly inhibited cell proliferation in several cancer cell lines with IC50 values ranging from 0.3 to 0.5 μM .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Halogen Bonding : The iodine atom enhances binding to biological targets.

- Hydrogen Bonding : The acetamide group stabilizes interactions with proteins or enzymes.

- Apoptosis Induction : The compound activates caspases and other apoptotic factors leading to programmed cell death in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was particularly effective against leukemia and neuroblastoma cell lines, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial screening, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a strong inhibitory effect on bacterial growth, further supporting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-(4-iodo-2,3-dimethylphenyl)acetamide post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is critical for verifying aromatic proton environments and substituent positions, while Infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For example, in structurally similar acetamide derivatives, NMR data (e.g., aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.1–2.5 ppm) and IR peaks at 1650–1680 cm⁻¹ confirm the core structure .

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

- Methodological Answer : A two-step approach is often employed:

Iodination : Direct electrophilic substitution on 2,3-dimethylacetamide using iodine monochloride (ICl) in acetic acid at 60–80°C.

Acetylation : Reacting the iodinated intermediate with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen.

Critical parameters include stoichiometric control (1:1.2 molar ratio for iodination) and purification via column chromatography (silica gel, hexane/ethyl acetate 3:1). Yields >75% are achievable with <5% impurities .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its selectivity in biological targets?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide modifications:

-

Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases binding affinity to kinase enzymes.

-

Iodine Replacement : Replacing iodine with bulkier halogens (e.g., -Br) reduces off-target interactions in receptor binding assays.

Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ measurements) validates selectivity. For instance, a brominated analog showed 3-fold higher selectivity for EGFR over HER2 .Modification Target Affinity (IC₅₀, nM) Selectivity Ratio (EGFR/HER2) Parent (Iodo) 120 ± 15 1.0 Brominated Analog 45 ± 8 3.2 Nitro-Substituted 85 ± 12 2.1

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- Enhanced Sampling MD Simulations : Use of Gaussian Accelerated Molecular Dynamics (GaMD) to explore rare binding poses.

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between predicted and observed conformers.

- Crystallographic Validation : Co-crystallization with target proteins (e.g., using X-ray diffraction at 1.8 Å resolution) resolves ambiguities. For example, a study on a related acetamide revealed a flipped binding pose in the crystal structure versus docking predictions, explaining a 10-fold activity discrepancy .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the metabolic stability of this compound?

- Methodological Answer : Use liver microsomal assays (human or rat) with LC-MS/MS quantification:

Incubation : 1 µM compound + NADPH-regenerating system at 37°C.

Sampling : Timepoints at 0, 15, 30, 60, 120 min.

Analysis : Monitor parent compound depletion; calculate half-life (t₁/₂) via first-order kinetics.

Cross-validate with hepatocyte models for phase II metabolism. A study on a fluorophenyl-acetamide analog reported t₁/₂ = 45 min in microsomes, correlating with in vivo clearance rates .

Q. What strategies mitigate iodine loss during synthetic or biological studies?

- Methodological Answer : Iodine’s lability requires:

- Synthesis : Avoid strong bases (e.g., NaOH) and high temperatures (>100°C). Use Pd-catalyzed coupling for iodine retention.

- Biological Assays : Include radical scavengers (e.g., ascorbic acid) in buffer systems. LC-MS monitoring detects deiodinated byproducts (e.g., m/z shifts of -126 Da). A stability study showed <5% iodine loss over 24 hours in pH 7.4 buffer with 1 mM ascorbate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.